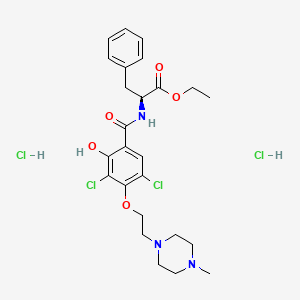
JTE 607 dihydrochloride
Vue d'ensemble
Description
JTE-607 dihydrochloride is a pro-drug . It is also known as TO-207 . It is a cytokine release inhibitor and is potentially used for the treatment of systemic inflammatory response . It reduces the production of proinflammatory cytokines in models of acute injury, septic shock, and endotoxemia . It also inhibits the proliferation of acute myelogenous leukemia (AML) cells in vitro and in a xenograft model .
Synthesis Analysis
JTE-607 dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite .
Molecular Structure Analysis
The empirical formula of JTE-607 dihydrochloride is C25H31Cl2N3O5·2HCl . Its molecular weight is 597.36 . The InChI key for JTE-607 dihydrochloride is JUJAUEQJEWIWCQ-FJSYBICCSA-N .
Chemical Reactions Analysis
JTE-607 dihydrochloride is a pro-drug that is cleaved by carboxylesterase 1 (CES1) to its active metabolite . This active metabolite then binds to cleavage and polyadenylation specificity factor 3 (CPSF3) .
Physical And Chemical Properties Analysis
JTE-607 dihydrochloride is a solid . It is soluble in DMSO to 100 mM and water to 100 mM . It is white to beige in color . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
1. Cytokine Inhibition and Lung Injury
- JTE-607 as a Cytokine Release Blocker : JTE-607 has shown effectiveness in reducing lung injury induced by hydrochloric acid in rats. It works by inhibiting the production of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 (Jian et al., 2004).
2. Treatment of Septic Shock
- Comparative Study in Septic Shock Model : In a mouse model of septic shock, JTE-607 demonstrated a protective effect by inhibiting proinflammatory cytokines, suggesting its potential as a therapeutic agent for septic shock (Iwamura et al., 2004).
3. Targeting Pre-mRNA Processing
- Mechanism of Action - CPSF3 Inhibition : A 2019 study revealed that JTE-607 targets CPSF3, a key factor in pre-mRNA processing. This discovery opens potential applications in treating diseases related to abnormal cytokine production (Kakegawa et al., 2019).
4. Inflammatory Cytokine Synthesis Inhibitor
- Protection from Endotoxin Shock : Research indicates that JTE-607 can protect against endotoxin shock in mice by inhibiting multiple cytokines without causing immunosuppression, highlighting its unique mechanism of action (Kakutani et al., 1999).
5. Acute Lung Injury Prevention
- Inhibition of CINC-1 in Lung Injury : In a study involving lipopolysaccharide-induced acute lung injury in rats, JTE-607 demonstrated an inhibitory effect through direct inhibition of CINC-1 production from rat alveolar macrophages (Iwamura et al., 2002).
6. Potential in Treating Acute Myeloid Leukemia
- Use in Acute Myeloid Leukemia Model : JTE-607 has shown potential as an anti-leukemic drug ina SCID mouse acute leukemia model. It effectively prolonged survival and reduced the proliferation of AML cells, indicating its potential as a new class of antileukemic drug (Uesato et al., 2006).
7. Renal Injury Mitigation
- Reduction of Ischemia/Reperfusion-Induced Renal Injury : JTE-607 was shown to reduce acute renal injury induced by ischemia/reperfusion in rats, likely by inhibiting neutrophil activation. This suggests its use in preventing postoperative renal failure in surgeries involving renal ischemia (Asaga et al., 2008).
8. Pancreatic Cancer Research
- Targeting CPSF3 in Pancreatic Cancer : A study in 2022 indicated that inhibiting CPSF3, a target of JTE-607, can attenuate pancreatic cancer cell proliferation. This highlights the potential of JTE-607 in treating pancreatic cancer by disrupting histone processing (Alahmari et al., 2022).
9. Myocardial Ischemia-Reperfusion Injury
- Cardiac Protection in Ischemia-Reperfusion Injury : JTE-607 was found to attenuate myocardial ischemia-reperfusion injury in a rat model, suggesting its potential as a therapeutic strategy for protecting against postoperative cardiac dysfunction in cardiac surgery (Ryugo et al., 2004).
Safety And Hazards
JTE-607 dihydrochloride is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .
Orientations Futures
JTE-607 dihydrochloride has shown potential in the treatment of acute myelogenous leukemia (AML) and systemic inflammatory response . Researchers from the University of California, Irvine, have combined biochemistry and artificial intelligence to reveal the mechanism of action for this anticancer compound . They hope to characterize the functions of the target genes of this anticancer compound in leukemia and test the possibility of treating leukemia by blocking the functions of these genes .
Propriétés
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JTE 607 dihydrochloride | |
CAS RN |
188791-09-5 | |
| Record name | JTE-607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



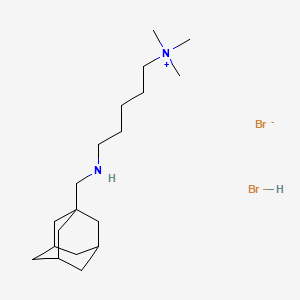
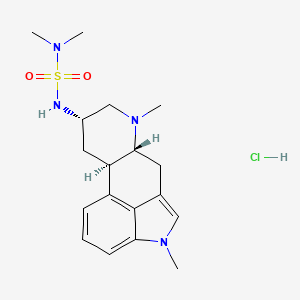
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
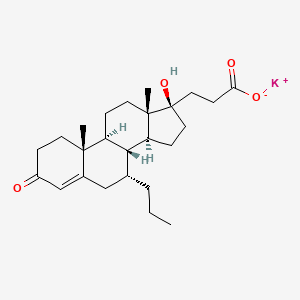
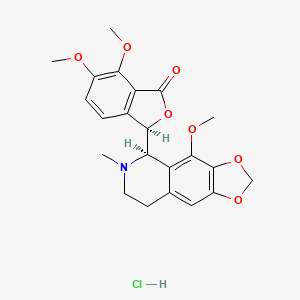
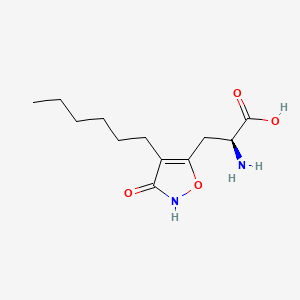
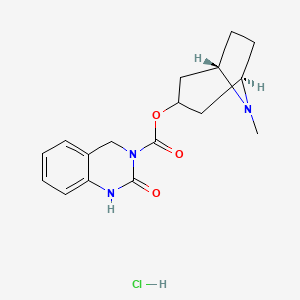
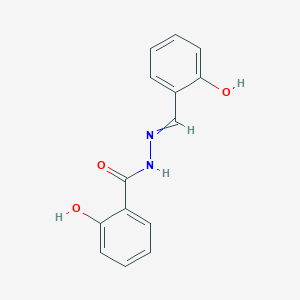
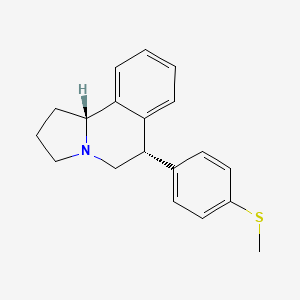
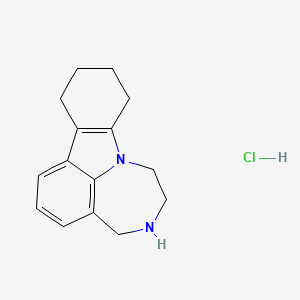
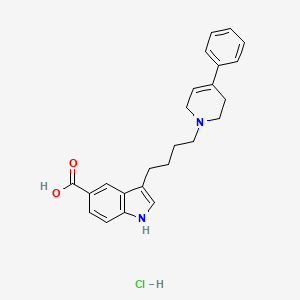
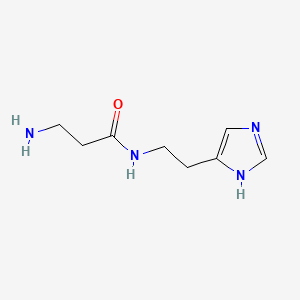
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)